3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate” is a complex organic molecule It features multiple functional groups, including a sulfanyl group, a hydroxybenzoyl group, and a trimethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the 3,4-Dimethylphenylsulfanyl group: This could be achieved through a nucleophilic substitution reaction where a thiol reacts with a halogenated aromatic compound.
Attachment of the Hydroxybenzoyl group: This step might involve a Friedel-Crafts acylation reaction.
Formation of the Isoindoline structure: This could be synthesized through a cyclization reaction.
Attachment of the Propyl-trimethylazanium group: This might involve a quaternization reaction where a tertiary amine reacts with a suitable alkylating agent.
Formation of the Trifluoroacetate salt: This could be achieved by reacting the final product with trifluoroacetic acid.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxybenzoyl group could undergo oxidation to form a quinone structure.
Reduction: The sulfanyl group could be reduced to a thiol.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
This compound could have applications in several fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications due to its complex structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
In biological systems: The compound might interact with specific enzymes or receptors, modulating their activity.
In chemical reactions: The functional groups could participate in various chemical transformations, acting as nucleophiles, electrophiles, or catalysts.
Comparison with Similar Compounds
Similar Compounds
- 3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium chloride
- 3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium bromide
Uniqueness
The presence of the trifluoroacetate group might confer unique properties such as increased stability or altered reactivity compared to similar compounds with different counterions.
Properties
Molecular Formula |
C31H35F3N2O5S |
---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
3-[[2-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C29H34N2O3S.C2HF3O2/c1-20-7-11-26(15-21(20)2)35-28-17-22(9-12-27(28)32)29(33)30-18-23-8-10-25(16-24(23)19-30)34-14-6-13-31(3,4)5;3-2(4,5)1(6)7/h7-12,15-17H,6,13-14,18-19H2,1-5H3;(H,6,7) |
InChI Key |
KYFFMKAIWPLJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=C(C=CC(=C2)C(=O)N3CC4=C(C3)C=C(C=C4)OCCC[N+](C)(C)C)O)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.